8(20),12-Labdadiene-15,16-dial

Description

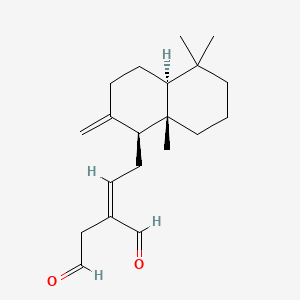

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H30O2 |

|---|---|

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(2Z)-2-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]butanedial |

InChI |

InChI=1S/C20H30O2/c1-15-6-9-18-19(2,3)11-5-12-20(18,4)17(15)8-7-16(14-22)10-13-21/h7,13-14,17-18H,1,5-6,8-12H2,2-4H3/b16-7-/t17-,18-,20+/m0/s1 |

InChI Key |

TZCSIFOYBLPUIF-BNYLVOSESA-N |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C/C=C(/CC=O)\C=O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC=C(CC=O)C=O)C)C |

Synonyms |

labdadienedial |

Origin of Product |

United States |

Natural Occurrence and Biogeographical Distribution of 8 20 ,12 Labdadiene 15,16 Dial

Plant-Derived Sources and Phytochemical Context

The investigation of plant-derived sources of 8(20),12-labdadiene-15,16-dial has largely centered on the Zingiberaceae family, a group of perennial aromatic flowering plants with tuberous or creeping rhizomes. nih.gov

The presence of this compound is a characteristic feature of several genera within the Zingiberaceae family. nih.govmonash.edunih.govsemanticscholar.orgresearchgate.net

Within the genus Alpinia , this compound is widely distributed. It has been identified in a multitude of species, including Alpinia galanga, A. chinensis, A. katsumadai, A. calcarata, A. mutica, and A. zerumbet. researchgate.net Furthermore, studies have reported its presence in Alpinia oxyphylla and Alpinia pumila. mdpi.com Research on the volatile compounds of ten varieties of Zingiberaceae revealed that A. oxyphylla contains a notable amount of (E)-labda-8(17),12-diene-15,16-dial, accounting for 14.05% of its volatile constituents, while in A. pumila, it constitutes 9.22%. mdpi.com

The genus Curcuma is another significant source of this labdane (B1241275) diterpenoid. Curcuma amada (mango ginger) rhizomes are a particularly rich source of (E)-labda-8(17),12-diene-15,16-dial, where it is a major component. A study on the isolation of this compound from C. amada rhizomes yielded a substantial amount, highlighting its abundance in this species. The compound has also been detected in Curcuma aeruginosa and Curcuma rubescens. mdpi.com In a comparative analysis of volatile compounds, C. aeruginosa showed a significantly high relative content of (E)-labda-8(17),12-diene-15,16-dial at 94.17%, while C. rubescens contained 11.45%. mdpi.com Additionally, research has confirmed the presence of (E)-labda-8(17),12-diene-15,16-dial in Curcuma mangga. researchgate.net

In the genus Zingiber , a new labdane diterpene, identified as (E)-8(17),12-labdadiene-15,16-dial, has been isolated from Zingiber montanum. nih.gov

The genus Siphonochilus also contributes to the known sources of this compound. Specifically, 8(17),12E-labdadiene-15,16-dial has been isolated from the rhizomes of Siphonochilus aethiopicus (wild ginger). athmsi.org

Below is a summary of the distribution and quantitative findings of this compound in various Zingiberaceae species.

| Genus | Species | Part of Plant | Yield/Relative Content |

| Alpinia | Alpinia galanga | Seeds | Major compound |

| Alpinia chinensis | Not specified | Present | |

| Alpinia katsumadai | Not specified | Present | |

| Alpinia calcarata | Not specified | Present | |

| Alpinia mutica | Not specified | Present | |

| Alpinia zerumbet | Not specified | Present | |

| Alpinia oxyphylla | Not specified | 14.05% of volatiles | |

| Alpinia pumila | Not specified | 9.22% of volatiles | |

| Curcuma | Curcuma amada | Rhizomes | 1.7% of dry weight |

| Curcuma aeruginosa | Not specified | 94.17% of volatiles | |

| Curcuma rubescens | Not specified | 11.45% of volatiles | |

| Curcuma mangga | Rhizomes | Major compound | |

| Zingiber | Zingiber montanum | Not specified | Present |

| Siphonochilus | Siphonochilus aethiopicus | Rhizomes | Present |

While the Zingiberaceae family is the most prominent source, labdane derivatives have also been isolated from other plant families, such as the Asteraceae. researchgate.net However, specific reports detailing the isolation of this compound from species within the Asteraceae family are not prevalent in the reviewed literature.

Microbial Production and Biocatalytic Sources (e.g., Streptomyces griseorubens)

The investigation into microbial sources for labdane diterpenoids has revealed the potential of actinomycetes, including the genus Streptomyces, as producers of these compounds. researchgate.net While research has shown that Streptomyces griseorubens can produce novel labdane-type diterpenoids, the specific production of this compound by this species has not been explicitly documented in the available scientific literature. The existing studies on S. griseorubens have led to the discovery of other chlorinated and epoxidated labdane derivatives.

Chemotaxonomic Implications of this compound Presence

The distribution of secondary metabolites, such as labdane diterpenoids, holds significant implications for the chemotaxonomy of the plant families in which they are found. The widespread occurrence of labdane-type diterpenes within the Zingiberaceae family suggests that these compounds can serve as important chemotaxonomic markers. monash.edunih.govsemanticscholar.orgresearchgate.netresearchgate.net

The presence of this compound and related labdanes across multiple genera such as Alpinia, Curcuma, Zingiber, and Siphonochilus reinforces the close phytochemical relationship between these groups within the Zingiberaceae. The structural similarities of the labdane diterpenes found in these genera can provide insights into their phylogenetic relationships. The consistent presence of this specific diterpenoid dialdehyde (B1249045) could be a unifying chemical characteristic for certain clades within the family. However, the use of labdanes as precise chemotaxonomic markers can be limited by the lack of comprehensive chromatographic data for many of these compounds. researchgate.net

Biosynthetic Pathways and Genetic Regulation of 8 20 ,12 Labdadiene 15,16 Dial

General Diterpenoid Biosynthesis Precursors (e.g., Geranylgeranyl Pyrophosphate)

Diterpenoids are a class of terpenes composed of four isoprene (B109036) units, giving them a C20 chemical backbone. wikipedia.org The biosynthesis of all diterpenoids, including 8(20),12-labdadiene-15,16-dial, originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). wikipedia.orgresearchgate.net GGPP is synthesized in plants and other organisms through the condensation of farnesyl pyrophosphate (FPP, C15) with one unit of isopentenyl pyrophosphate (IPP, C5). wikipedia.org This process is part of the broader terpenoid biosynthesis pathway, with the initial building blocks being derived from pathways like the HMG-CoA reductase pathway. wikipedia.orgresearchgate.net GGPP itself serves as a critical metabolic hub, standing at the entry point for the synthesis of a vast array of compounds, including phytohormones like gibberellins, as well as a multitude of specialized diterpenoids. wikipedia.orgcjnmcpu.comuniprot.org

Labdane (B1241275) Diterpene Synthases and Cyclization Mechanisms

The conversion of the linear GGPP molecule into the characteristic cyclic structures of diterpenoids is catalyzed by a family of enzymes known as diterpene synthases (diTPSs). researchgate.netbeilstein-journals.org For labdane-related diterpenoids, this cyclization typically occurs in a two-step process involving two distinct classes of diTPSs. researchgate.netnih.gov

Class II diTPS Catalysis : The process begins with a Class II diTPS, which catalyzes a protonation-initiated cyclization of the terminal alkene in GGPP. researchgate.net This reaction forms a bicyclic intermediate, most commonly a labdadienyl/copalyl diphosphate (B83284) (CPP) cation, while the diphosphate group from the original GGPP remains attached. nih.gov This initial ring formation establishes the core labdane skeleton.

Class I diTPS Catalysis : The bicyclic CPP intermediate, still containing its allylic diphosphate ester, becomes the substrate for a Class I diTPS. nih.gov This second enzyme catalyzes the lysis of the diphosphate group, generating a carbocation that can then undergo further rearrangements, cyclizations, or deprotonation to produce a stable diterpene hydrocarbon scaffold. beilstein-journals.orgnih.gov The specific product outcome is determined by the precise structure and catalytic residues within the active site of the Class I enzyme. nih.gov This two-enzyme system is responsible for generating the immense structural diversity found within the labdane-related diterpenoid superfamily. researchgate.netnih.gov

Post-Cyclization Modifications: Oxidation and Functional Group Elaboration (e.g., Cytochrome P450 Enzymes)

The hydrocarbon skeletons produced by diTPSs are rarely the final bioactive products. Instead, they undergo a series of post-cyclization modifications, primarily oxidation reactions, which introduce various functional groups and significantly expand the structural and functional diversity of diterpenoids. researchgate.netnih.gov

The key enzymes responsible for this "decoration" phase are Cytochrome P450 monooxygenases (CYPs). researchgate.netnih.govmdpi.com These heme-containing enzymes catalyze a wide range of oxidative reactions, including hydroxylations, sequential oxidations at a single position, and even ring rearrangements. researchgate.netnih.gov In the biosynthesis of this compound, CYPs are responsible for oxidizing the labdane backbone to form the two characteristic aldehyde groups at the C-15 and C-16 positions. nih.govsemanticscholar.org The availability of diverse CYPs in different plant species, which can catalyze oxidations at specific positions on the labdane frame, is a primary driver of diterpene chemical diversity. researchgate.netnih.gov Phylogenetic analyses show that only a few specific CYP clans (CYP71, CYP85, and CYP72) are predominantly involved in diterpene biosynthesis, indicating a specialized expansion for this purpose. researchgate.netnih.gov

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes

The biosynthesis of diterpenoids is a highly regulated process, controlled primarily at the transcriptional level. cjnmcpu.com The genes encoding the necessary biosynthetic enzymes, such as diTPSs and CYPs, are often physically grouped together on the chromosome in what are known as Biosynthetic Gene Clusters (BGCs). biorxiv.org This clustering facilitates the coordinated expression of all genes required for a specific metabolic pathway. biorxiv.org

The expression of these gene clusters is controlled by various transcription factors (TFs), which can act as activators or repressors. innspub.netnih.gov For instance, transcription factors from families such as NAC, bZIP, and Zn(II)2Cys6 have been shown to regulate diterpenoid pathways. biorxiv.orginnspub.netplos.org The expression of these TFs and, consequently, the biosynthetic genes can be triggered by specific developmental cues or in response to environmental stimuli, such as pathogen attack or herbivory. cjnmcpu.combiorxiv.org For example, the accumulation of diterpenoid phytoalexins in rice is induced by fungal elicitors, which upregulate the transcription of the relevant biosynthetic genes. cjnmcpu.com This intricate regulatory network allows the plant to produce specific diterpenoids in particular tissues or at precise times when they are needed. mdpi.comcjnmcpu.com

Heterologous Production of this compound in Engineered Biological Systems

The complexity of plant-based extraction and the low abundance of many valuable diterpenoids have driven the development of alternative production strategies. nih.gov One of the most promising approaches is heterologous production, which involves transferring the biosynthetic pathway genes from the native plant into a microbial host, or "chassis," such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. nih.govnih.govjmb.or.kr

By introducing the specific diTPSs and CYPs required to convert GGPP into this compound, these microorganisms can be engineered to become cellular factories for the compound. nih.govnih.gov This synthetic biology approach allows for scalable and sustainable production in controlled fermenters. nih.gov Researchers have successfully developed modular platforms in yeast where different diTPSs and CYP enzymes can be combined to produce an array of labdane-type diterpenes. nih.gov Further protein engineering of these enzymes can be used to improve efficiency and even create novel diterpenoid structures not found in nature. nih.gov

Data Tables

Table 1: Key Enzymes in the Biosynthesis of Labdane-type Diterpenoids

| Enzyme Class | General Function | Specific Role in Labdane Biosynthesis |

| Diterpene Synthase (diTPS) - Class II | Catalyzes the initial protonation-initiated cyclization of linear GGPP. researchgate.net | Converts GGPP into a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate. nih.gov |

| Diterpene Synthase (diTPS) - Class I | Catalyzes ionization of the diphosphate group from the intermediate, followed by further cyclization, rearrangement, or deprotonation. nih.gov | Converts the CPP intermediate into a stable diterpene hydrocarbon skeleton. researchgate.net |

| Cytochrome P450 Monooxygenase (CYP) | Performs a wide range of oxidative modifications on the hydrocarbon backbone. researchgate.netnih.gov | Adds functional groups, such as the dialdehydes in this compound, creating the final product. nih.govresearchgate.net |

Advanced Isolation and Structural Elucidation Methodologies Applied to 8 20 ,12 Labdadiene 15,16 Dial

Advanced Chromatographic Separation Techniques (e.g., Silica (B1680970) Gel, HPLC)

The isolation and purification of 8(20),12-Labdadiene-15,16-dial from its natural sources is a multi-step process that employs various chromatographic methods to separate it from a complex mixture of other secondary metabolites. The initial step typically involves solvent extraction from the plant material, such as the rhizomes of Curcuma mangga, to create a crude extract. researchgate.net

Following extraction, column chromatography using silica gel as the stationary phase is a fundamental technique for the initial fractionation of the extract. researchgate.net This method separates compounds based on their polarity. In a typical procedure, a fraction containing the target compound can be eluted using a solvent system like 5% ethyl acetate (B1210297) in hexane (B92381). researchgate.net

For final purification to achieve high purity, High-Performance Liquid Chromatography (HPLC) is employed. semanticscholar.org Reverse-phase HPLC (RP-HPLC), utilizing a C18 column, is particularly effective for separating diterpenoids. semanticscholar.org This technique separates molecules based on their hydrophobicity, providing the high resolution necessary to isolate the target compound from structurally similar molecules. Gas Chromatography (GC) and Gas Chromatography-Flame Ionization Detection (GC-FID) are also utilized, primarily for the quantitative analysis of this compound in various extracts and fractions. researchgate.net

Spectroscopic and Spectrometric Approaches for Structural Confirmation (e.g., 2D-NMR, HRMS, CD)

Once purified, the precise molecular structure of this compound is determined using a combination of sophisticated spectroscopic and spectrometric techniques.

High-Resolution Mass Spectrometry (HRMS): This is a critical first step in structural elucidation. HRMS provides an extremely accurate measurement of the compound's mass-to-charge ratio, which allows for the determination of its exact molecular formula. For this compound, high-resolution mass spectrometry confirms the molecular formula as C₂₀H₃₀O₂. evitachem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.

1D-NMR: ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. researchgate.net

2D-NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity between protons and carbons, allowing for the assembly of the complete planar structure. nist.gov The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is crucial for determining the relative stereochemistry by identifying protons that are close to each other in space. evitachem.com

The table below is representative of the type of data obtained from ¹³C NMR analysis for the structural confirmation of labdane (B1241275) diterpenes like this compound.

| Carbon Atom | Representative Chemical Shift (δ) ppm | Structural Assignment |

| C-15 | ~195 | Aldehyde Carbonyl |

| C-16 | ~205 | Aldehyde Carbonyl |

| C-12 | ~150 | Olefinic Carbon |

| C-13 | ~140 | Olefinic Carbon |

| C-8 | ~148 | Olefinic Carbon (Exomethylene) |

| C-17 | ~106 | Olefinic Carbon (Exomethylene) |

| C-5, C-9 | ~50-60 | Bridgehead Carbons |

| C-18, C-19, C-20 | ~15-35 | Methyl Carbons |

Circular Dichroism (CD) Spectroscopy: While experimental CD data for this specific compound is not widely published, the determination of absolute configuration for labdane diterpenes is often achieved by comparing experimental Electronic Circular Dichroism (ECD) spectra with those predicted by computational methods, such as Time-Dependent Density Functional Theory (TD-DFT). nist.gov This chiroptical technique is highly sensitive to the three-dimensional arrangement of atoms and provides definitive evidence for the molecule's absolute stereochemistry. nist.gov

Chiral Resolution and Stereochemical Assignment Techniques

This compound is a chiral molecule, possessing multiple stereocenters. It is typically isolated from natural sources as a single enantiomer. spectrabase.com The stereochemically defined IUPAC name is (E)-2-(2-((1S,4aS,8aS)-5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl)ethylidene)succinaldehyde, which specifies the absolute configuration at the chiral centers in the decalin ring system. rsc.org

The assignment of this absolute configuration relies on a combination of techniques. As mentioned, NOESY data helps establish the relative configuration of the molecule. evitachem.com For determining the absolute configuration of new or related labdane diterpenes, chemical derivatization methods are often used. A prominent example is the modified Mosher's method, where chiral alcohols are esterified with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.gov Analysis of the ¹H NMR spectra of the resulting diastereomeric MTPA esters allows for the unambiguous assignment of the absolute configuration at the carbinol center. nih.gov

While this compound is obtained enantiomerically pure from nature, if a racemic mixture were produced through chemical synthesis, chiral resolution would be necessary to separate the enantiomers. Standard techniques for this include:

Chiral Column Chromatography: Using a stationary phase that is itself chiral allows for the differential interaction with each enantiomer, leading to their separation.

Diastereomeric Derivative Formation: The racemic mixture can be reacted with a pure chiral resolving agent (like a chiral acid or amine) to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization or standard column chromatography. Afterward, the chiral auxiliary is chemically removed to yield the pure enantiomers.

Computational Chemistry in Structural Verification of this compound

Computational chemistry plays a vital role in the structural verification of complex natural products like labdane diterpenes. Theoretical calculations are used to support and confirm experimental findings.

A common workflow involves first performing a conformational search using molecular mechanics (MMFF) to identify the most stable low-energy conformations of the proposed structure. nist.gov These conformers are then subjected to a higher level of theory for geometry optimization, typically using Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d). nist.gov

These optimized structures serve two primary purposes in structural verification:

Prediction of Spectroscopic Properties: The optimized geometry is used to calculate theoretical spectroscopic data. For instance, NMR chemical shifts can be calculated and compared with the experimental values to provide strong evidence for the correctness of the proposed structure. This is particularly useful for resolving ambiguities in complex spectra or for structures with unusual chemical shifts.

Stereochemical Assignment: As noted previously, the optimized low-energy conformers are used to calculate theoretical ECD spectra using TD-DFT. nist.gov Matching the calculated spectrum to the experimental one provides a reliable method for determining the absolute configuration of the molecule. nist.gov

This synergy between experimental data and computational prediction provides a powerful and modern approach to the accurate and complete structural elucidation of this compound. spectrabase.com

Synthetic Strategies and Chemical Derivatization of 8 20 ,12 Labdadiene 15,16 Dial

Total Synthesis Approaches to the Labdadiene Core

The total synthesis of the labdadiene core, the fundamental bicyclic framework of 8(20),12-labdadiene-15,16-dial, represents a significant challenge in organic chemistry due to the presence of multiple stereocenters and the trans-decalin ring system. researchgate.net Synthetic strategies often focus on constructing this core structure, which can then be further elaborated to afford the target natural product and its analogs.

Key strategies in the total synthesis of related complex natural products often involve:

Intramolecular Cyclization Reactions: Methods like intramolecular SN2' cyclization have been successfully employed to forge the bicyclic ring systems present in similar terpenoid structures. nih.gov

Diels-Alder Reactions: The biomimetic Diels-Alder reaction is a powerful tool for constructing the six-membered rings of the decalin core, often with high stereocontrol. nih.gov This approach has been pivotal in the total synthesis of various alkaloids and terpenoids. nih.govpurdue.edu

Ring Expansion and Rearrangement Strategies: Reactions such as the Tiffeneau-Demjanov ring expansion have been utilized to rapidly construct complex bicyclic systems. purdue.edu

Convergent Synthesis: Many modern synthetic approaches aim for convergence, where different fragments of the molecule are synthesized separately and then joined together at a late stage. This allows for the rapid generation of analogs by modifying the individual fragments. mit.edu

While a specific total synthesis for this compound is not extensively detailed in the provided results, the principles established in the synthesis of other complex diterpenes and related natural products provide a clear roadmap for achieving this goal. nih.govpurdue.edumit.edubeilstein-journals.org The construction of the labdane (B1241275) skeleton, often starting from simpler cyclic precursors, is a critical first step that has been the focus of numerous synthetic endeavors. researchgate.netbeilstein-journals.org

Semi-Synthesis of this compound Analogs from Natural Precursors

Semi-synthesis, which utilizes readily available natural products as starting materials, offers a more practical and efficient approach to generating analogs of complex molecules like this compound. mdpi.com This strategy leverages the pre-existing and often stereochemically complex core of a natural product, allowing chemists to focus on targeted modifications.

A prime example of a suitable natural precursor for labdane diterpenes is sclareol (B1681606) . This compound is available in large quantities and has been extensively used as a starting material for the synthesis of various valuable molecules, including ambrox, a key component in the fragrance industry. researchgate.net The chemical transformations of sclareol and other labdanes have been widely studied to produce new derivatives with interesting biological properties. researchgate.net

Another abundant natural precursor is andrographolide (B1667393) , a labdane diterpene found in Andrographis paniculata. researchgate.net Its rich biological activity profile has prompted extensive research into the synthesis of its derivatives. researchgate.net These studies often involve modifications at various positions of the andrographolide scaffold to explore structure-activity relationships. researchgate.net

The general process of semi-synthesis involves:

Isolation of the natural precursor from its plant source.

Chemical modification of the isolated compound through one or more synthetic steps to introduce new functional groups or alter the existing ones.

This approach has been successfully applied to other terpenoids to create libraries of analogs for biological screening. mdpi.comnih.gov For instance, semi-synthetic derivatives of other natural diterpenes have shown enhanced antimicrobial activity compared to the parent compounds. mdpi.com

Targeted Functional Group Transformations at C-15 and C-16 Positions

The dialdehyde (B1249045) functionality at the C-15 and C-16 positions of this compound is a key structural feature that is believed to contribute significantly to its biological activity. mdpi.com Consequently, targeted functional group transformations at these positions are a major focus of synthetic efforts to understand and optimize the compound's properties. rsc.org

Research has highlighted the importance of the two aldehyde groups for activity against certain bacterial strains. mdpi.com Modifications at these positions can lead to the creation of a diverse range of analogs with potentially altered biological profiles.

Examples of targeted transformations could include:

Oxidation: The aldehyde groups could be oxidized to carboxylic acids, creating diacid analogs. For instance, a structurally related diterpene, 8(17),11(Z),13(E)-trien-15,19-dioic acid, has been isolated and studied. mdpi.com

Reduction: Selective reduction of one or both aldehyde groups to alcohols would yield mono- or di-hydroxy analogs. The compound 15-hydroxy-8(17),12E-labdadiene-16-al, an analog with one aldehyde reduced to an alcohol, has been isolated and studied for its biological activity. frontiersin.orgdicames.online

Condensation Reactions: The aldehyde groups can react with various nucleophiles to form new C-C or C-N bonds. For example, condensation with amines could lead to the formation of imines or enamines, while reactions with active methylene (B1212753) compounds could extend the carbon chain.

Stereoselective Synthesis of this compound and its Isomers

The stereochemistry of this compound, with its multiple chiral centers, is crucial for its biological activity. Therefore, the development of stereoselective synthetic methods is of paramount importance to ensure the production of a single, desired stereoisomer.

Key aspects of stereoselective synthesis include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions is a cornerstone of modern organic synthesis.

Chiral Pool Synthesis: Starting from a readily available chiral natural product (the "chiral pool") can provide a head start in controlling the stereochemistry of the final product.

Diastereoselective Reactions: When creating new stereocenters in a molecule that already contains them, it is crucial to control the relative stereochemistry. This is often achieved by taking advantage of the steric and electronic properties of the existing chiral centers to direct the approach of reagents. For example, diastereoselective aldol (B89426) reactions are commonly used to set stereocenters. beilstein-journals.org

The biosynthesis of terpenoids in nature is a highly stereospecific process, guided by enzymes. ethernet.edu.et Mimicking this level of control in the laboratory is a significant challenge. Synthetic strategies must be carefully designed to control the configuration of each stereocenter in the labdane core and the geometry of the double bonds in the side chain. The synthesis of different isomers allows for a deeper understanding of which stereochemical features are essential for biological activity.

Design and Synthesis of Novel Derivatives for Structure-Activity Relationship Studies

The design and synthesis of novel derivatives are central to understanding the structure-activity relationships (SAR) of this compound. rsc.org SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. By systematically modifying the structure and observing the effect on activity, researchers can develop a model that predicts the activity of new, unsynthesized compounds.

For labdane diterpenes, SAR studies have often focused on:

Unsaturation: The presence and position of double bonds, such as the exomethylene group at C-8 and the double bond at C-12, are thought to be important for activity. mdpi.com Hydrogenation of these double bonds can provide valuable information about their role. mdpi.com

The Side Chain: As discussed previously, the functional groups at C-15 and C-16 are critical. Creating a variety of analogs with different functional groups (alcohols, acids, esters, etc.) is a key strategy. researchgate.net

The general workflow for SAR studies involves:

Design of a library of analogs with systematic structural variations.

Synthesis of these analogs.

Biological evaluation of the synthesized compounds.

Analysis of the data to identify trends and build a SAR model.

This iterative process of design, synthesis, and testing is essential for the development of more potent and selective drug candidates. researchgate.netrsc.org

Biological Activities and Molecular Mechanisms of Action of 8 20 ,12 Labdadiene 15,16 Dial

Antineoplastic and Cytotoxic Mechanisms

Research has highlighted the potential of 8(20),12-Labdadiene-15,16-dial as a cytotoxic agent, with activities demonstrated against various cancer cell lines. These effects are mediated through multiple mechanisms, including the inhibition of key enzymes and the disruption of cellular processes essential for cancer cell survival and proliferation.

Inhibition of Oncogenic Kinases (e.g., p21-activated kinase 1 (PAK1))

A primary mechanism underlying the antineoplastic potential of this compound is its ability to inhibit p21-activated kinase 1 (PAK1). mdpi.comresearchgate.net PAK1 is a crucial kinase that plays a role in various cellular processes, including cell proliferation, survival, and motility; its dysregulation is associated with cancer and other diseases. mdpi.comscience.gov

Studies have shown that this compound directly inhibits PAK1 in vitro. phcog.com The inhibitory concentration (IC50) for this interaction has been reported to be approximately 52 µM. mdpi.comphcog.com This inhibition of the oncogenic/aging kinase PAK1 is hypothesized to be a key contributor to the compound's observed anticancer activities. researchgate.net

Cell Cycle Modulation and Apoptosis Induction Pathways

The cytotoxic effects of this compound are linked to its ability to induce cell death in cancerous cells. While detailed studies on its specific effects on cell cycle phases and apoptosis pathways are not extensively detailed in the provided literature, its demonstrated cytotoxicity implies an interference with the cell's life cycle and survival mechanisms. nih.govresearchgate.net For instance, related furanoterpenoids have been shown to cause cell cycle arrest at the G2/M phase and an increase in the sub-G1 phase, which is indicative of apoptosis. ugr.es The cytotoxic activity of this compound against various cell lines suggests it may trigger similar pathways, leading to programmed cell death. nih.gov

Evaluation against Specific Cancer Cell Lines (e.g., A549, HepG2, Jurkat, L929, SH-SY5Y)

The cytotoxic potential of this compound has been evaluated against a panel of human and murine cancer cell lines. The compound has shown significant and specific cytotoxic effects. nih.govugr.es It was found to be cytotoxic against the human neuroblastoma cell line (SH-SY5Y), human T-cell leukemia (Jurkat), and murine fibrosarcoma (L929). nih.govresearchgate.netugr.es Furthermore, it exhibited anticancer activity against A549 lung cancer cells. researchgate.net However, it was reported to be inactive against the human hepatocellular carcinoma cell line (HepG2) at the concentrations tested in one study. nih.govresearchgate.net

| Cell Line | Cell Type | Organism | Activity | Reference |

|---|---|---|---|---|

| A549 | Lung Carcinoma | Human | Active, IC50 in the range of 67–99 μM | researchgate.net |

| Jurkat | Leukemia T-cell | Human | Cytotoxic | nih.govugr.es |

| L929 | Fibrosarcoma | Mouse | Cytotoxic | nih.govugr.es |

| SH-SY5Y | Neuroblastoma | Human | Cytotoxic | nih.govugr.es |

| HepG2 | Hepatocellular Carcinoma | Human | Inactive | nih.govresearchgate.net |

Antimicrobial Modalities

This compound possesses broad-spectrum antimicrobial properties, demonstrating efficacy against both bacteria and fungi. rsc.org

Antibacterial Mechanisms against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, MRSA, Bacillus subtilis, Escherichia coli, Micrococcus luteus)

The compound has shown notable antibacterial activity against various Gram-positive and Gram-negative bacteria. researchgate.net It has demonstrated potent activity against clinical isolates of multi-drug resistant (MDR) and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. uel.ac.ukherts.ac.ukjmb.or.kr The presence of the exomethylene group at C-8, the olefin at C-12, and the two aldehyde groups are thought to contribute significantly to its activity against MRSA strains. mdpi.commdpi.comjmb.or.kr

Activity has also been reported against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Micrococcus luteus. researchgate.net One study reported MIC values ranging from 12.5 to 25 µg/mL against both Gram-positive and Gram-negative bacteria. researchgate.net

| Bacterial Strain | Gram Type | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Staphylococcus aureus (MRSA strains) | Gram-Positive | 32–128 µg/mL | mdpi.comuel.ac.ukherts.ac.ukjmb.or.kr |

| Staphylococcus aureus (Standard) | Gram-Positive | Active | researchgate.net |

| Bacillus subtilis | Gram-Positive | Active | researchgate.net |

| Escherichia coli | Gram-Negative | Active | researchgate.net |

| Micrococcus luteus | Gram-Positive | Active | researchgate.net |

Antifungal Mechanisms (e.g., Candida albicans, C. gurilliermondii, C. tropicalis, C. utilis)

This compound is also a recognized antifungal agent. d-nb.inforsc.org It exhibits strong activity against several species of Candida. d-nb.info Research has specifically documented its effectiveness against Candida albicans, Candida guilliermondii, Candida tropicalis, and Candida utilis. d-nb.infonih.govresearchgate.net This broad antifungal spectrum highlights its potential as a lead compound for developing new antifungal treatments.

Antiviral Mechanisms (e.g., Vesicular Stomatitis Virus, Herpes Simplex Type-1 Virus)

(E)-8(17),12-Labdadiene-15,16-dial has demonstrated notable antiviral properties against both Vesicular Stomatitis Virus (VSV) and Herpes Simplex Virus Type-1 (HSV-1). thieme-connect.com Research indicates that this labdane (B1241275) diterpene exhibits antiviral activity with a half-maximal inhibitory concentration (IC50) of 0.25 ± 1.0 µg/ml against these viruses. thieme-connect.com The mechanism of action is believed to involve direct interaction with viral particles or interference with the viral replication cycle. Further studies on related compounds from the same plant family, Zingiberaceae, suggest that labdane diterpenes can inhibit viral entry and replication. For instance, theaflavins, another class of compounds, have been shown to exert a direct effect on HSV-1 virions, preventing infection. nih.gov While the precise molecular interactions of this compound with VSV and HSV-1 are still under investigation, its efficacy highlights its potential as a broad-spectrum antiviral agent.

Anti-Inflammatory Signaling Pathways and Target Identification

The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. A significant mechanism is the inhibition of nitric oxide (NO) production. rsc.orgresearchgate.net Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory therapies. Studies have shown that (E)-8(17),12-labdadiene-15,16-dial can inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. researchgate.net While the compound itself showed some activity, related labdane diterpenes like coronarin D, isocoronarin D, and zerumin A demonstrated significant inhibition of NO production with IC50 values of 8.8 ± 1.7, 4.0 ± 0.9, and 6.2 ± 0.4 µM, respectively. researchgate.net This suggests a common mechanism among these related structures in targeting the inflammatory cascade. Furthermore, extracts containing this compound have shown no inhibitory activity against cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory pathway, indicating a specific mode of action focused on the NO pathway. cqu.edu.auuq.edu.au

Antioxidant Effects and Reactive Oxygen Species Scavenging Mechanisms

This compound exhibits antioxidant properties through its ability to scavenge reactive oxygen species (ROS). This activity is crucial in mitigating cellular damage caused by oxidative stress. The compound has been evaluated for its radical scavenging capabilities using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and PMS-NADH (phenazine methosulfate-nicotinamide adenine (B156593) dinucleotide) radical scavenging assays. researchgate.netnih.gov While specific IC50 values for this compound in these assays are not always individually reported, studies on extracts containing this compound have demonstrated significant antioxidant potential. For instance, an aqueous extract of Alpinia zerumbet rhizome, which contains this compound, showed potent radical scavenging activity. nih.gov The mechanism is likely due to the hydrogen-donating ability of the molecule, which neutralizes free radicals and terminates the chain reactions of oxidation.

Enzyme Inhibition Beyond PAK1 (e.g., Acetylcholinesterase)

Beyond its known inhibition of p21-activated kinase 1 (PAK1), this compound has demonstrated inhibitory activity against other enzymes, notably acetylcholinesterase (AChE). cqu.edu.auuq.edu.auresearchgate.net AChE is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Extracts from the rhizome and stem of Alpinia caerulea, which are dominated by (E)-8(17),12-labdadiene-15,16-dial, have shown moderate anti-acetylcholinesterase activity. cqu.edu.auuq.edu.au This suggests that the compound may contribute to the observed neuroprotective effects of these plant extracts. The exact mechanism of inhibition, whether competitive, non-competitive, or mixed, requires further detailed enzymatic studies.

Modulation of Cellular Proliferation and Differentiation (e.g., Human Hair Follicle Dermal Papilla Cells)

A significant biological activity of this compound is its ability to modulate cellular proliferation, particularly in human hair follicle dermal papilla cells (HFDPCs). researchgate.netresearchgate.netnih.gov Studies have shown that this compound can significantly increase the proliferation of HFDPCs in a dose-dependent manner. nih.gov At concentrations of 10, 50, and 100 μM, labdadiene increased hair cell proliferation by approximately 132%, 197%, and 226%, respectively. nih.gov This proliferative effect was found to be more potent than that of minoxidil, a commonly used hair growth treatment. researchgate.netnih.gov The proposed mechanism of action is through the inhibition of the oncogenic and aging-associated kinase PAK1. researchgate.net By inhibiting PAK1, this compound may help to maintain the growth phase of the hair follicle and promote the proliferation of dermal papilla cells, which are crucial for hair growth.

| Compound | Concentration (µM) | Proliferation Increase (%) |

| This compound | 10 | ~132 |

| This compound | 50 | ~197 |

| This compound | 100 | ~226 |

| Minoxidil (Positive Control) | 10 | - |

Allelopathic and Herbicidal Mechanisms in Plant-Plant Interactions

(E)-8(17),12-Labdadiene-15,16-dial is implicated in allelopathic interactions, where one plant releases biochemicals that influence the growth and development of neighboring plants. This compound, isolated from Alpinia malaccensis, has shown potent antibacterial activity which is a facet of its broader allelopathic potential. researchgate.netaip.org Allelopathy can manifest as herbicidal activity, and studies have demonstrated that extracts containing this compound can inhibit the germination and growth of other plant species. researchgate.net The mechanism of action is likely multifaceted, involving the disruption of cellular processes in the target plants. The presence of two aldehyde groups in the molecule may contribute to its reactivity and ability to interfere with essential enzymes and proteins in competing plants.

Anti-Trypanosomal Activity and Parasite Target Pathways

Emerging research has highlighted the potential of this compound as an anti-trypanosomal agent. While specific mechanistic studies on this compound are limited, related labdane diterpenes have shown activity against Trypanosoma species. The lipophilic nature of labdane diterpenes allows them to penetrate the cell membranes of parasites. Once inside, they can interfere with various metabolic pathways essential for the parasite's survival. Potential targets could include enzymes involved in glycolysis, protein synthesis, or the parasite's antioxidant defense system. The dialdehyde (B1249045) functionality present in this compound could react with nucleophilic groups in proteins and enzymes, leading to their inactivation and ultimately, parasite death.

Structure Activity Relationship Sar Studies of 8 20 ,12 Labdadiene 15,16 Dial and Its Analogs

Influence of the Labdane (B1241275) Core Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. In the case of labdane diterpenes, the stereochemistry of the bicyclic decalin core significantly influences how the molecule interacts with its biological targets. Studies on related labdane diterpenoids have demonstrated that even minor changes in the orientation of substituents on the labdane core can lead to dramatic differences in pharmacological effects.

For instance, research on bis-spirolabdane diterpenoid isomers has shown that the stereochemistry at the C-13 position can dictate the cytotoxic activity of the compound. mdpi.com In one study, the 13S isomer, 13S-nepetaefolin, exhibited cytotoxic activity against a breast cancer cell line, whereas its corresponding isomer with a different stereochemistry at C-13 was inactive. mdpi.com This highlights the stringent stereochemical requirements for biological activity within this class of compounds. While specific comparative studies on the stereoisomers of 8(20),12-Labdadiene-15,16-dial are not extensively documented, the principle that the spatial arrangement of the labdane core is a key factor in its biological activity is well-established within the broader family of labdane diterpenes.

Table 1: Effect of Stereochemistry on Cytotoxic Activity of Labdane Diterpenoid Isomers

| Compound | Stereochemistry at C-13 | Cytotoxic Activity (IC50 in µM) against HCC70 Breast Cancer Cells |

| 13S-nepetaefolin | S | 24.65 |

| Nepetaefolin | R | > 200 (inactive) |

Data sourced from a study on bis-spirolabdane diterpenoids, illustrating the impact of stereochemistry on biological activity. mdpi.com

Role of the Diene and Dial Functional Groups in Molecular Recognition

The biological activity of this compound is intrinsically linked to its characteristic functional groups: the conjugated diene system and the 1,4-dialdehyde moiety. These features are crucial for the molecule's interaction with biological macromolecules, a process known as molecular recognition.

The α,β-unsaturated dialdehyde (B1249045) functionality is a key pharmacophore responsible for many of the observed biological effects. Research on the related labdane dialdehyde, miogadial, has revealed that its pungent taste is directly attributable to the presence of the α,β-unsaturated-1,4-dialdehyde group. researchgate.net This suggests that this functional group can interact with sensory receptors, and by extension, other biological targets. The electrophilic nature of the α,β-unsaturated aldehyde makes it susceptible to nucleophilic attack by amino acid residues, such as cysteine and lysine, within proteins. This covalent modification of target proteins can lead to the modulation of their function and is a common mechanism of action for many biologically active natural products. nih.gov

Impact of Substitutions and Modifications on Pharmacological Efficacy

The chemical modification of the this compound scaffold has been a fruitful strategy for exploring its pharmacological potential and developing new bioactive compounds. (E)-labda-8(17),12-diene-15,16-dial, a closely related analog, has been successfully converted into several other biologically active compounds, including aframodial and zerumin A. evitachem.com These transformations often target the reactive dialdehyde moiety, leading to the formation of derivatives with altered biological activity profiles, such as antimicrobial and cytotoxic effects.

For example, the conversion of the dialdehyde to a furan ring, as seen in some labdane diterpenoids, can significantly impact cytotoxicity. Studies on furan labdane diterpenoids have indicated that oxygenation at specific positions of the labdane core can enhance their cytotoxic activity. mdpi.com This suggests that the introduction of polar groups can improve the interaction with biological targets or alter the pharmacokinetic properties of the molecule.

The synthesis of novel derivatives through the modification of the dialdehyde group has also led to the development of compounds with potential therapeutic applications. For instance, novel pyrrole and pyrazole conjugates of (E)-Labda-8(17),12-diene-15,16-dial have been synthesized and shown to inhibit cholesterol and triglyceride synthesis, highlighting the versatility of this natural product as a scaffold for drug discovery. researchgate.net

Table 2: Biological Activities of Selected Derivatives of Labda-8(17),12-diene-15,16-dial Analogs

| Derivative | Modification | Biological Activity |

| Aframodial | Intramolecular cyclization of the dialdehyde | Antifungal, Antimicrobial, Cytotoxic |

| Zerumin A | Transformation of the dialdehyde | Antimicrobial |

| Pyrrole-pyrazole conjugates | Derivatization of the dialdehyde | Inhibition of cholesterol and triglyceride synthesis |

This table summarizes the diverse biological activities achieved through the chemical modification of the labdane dialdehyde scaffold. researchgate.net

Computational Modeling and Docking Studies for SAR Elucidation

In recent years, computational methods have become an indispensable tool in the field of drug discovery and for understanding the structure-activity relationships of natural products. Molecular docking and other computational techniques are employed to predict how a ligand, such as this compound, might bind to a specific protein target at the molecular level.

While specific molecular docking studies on this compound are not widely reported, such studies have been conducted on other labdane diterpenes, providing valuable insights into their mechanisms of action. researchgate.net These computational models can help to identify key amino acid residues in the binding site that interact with the labdane diterpene, and to understand the energetic contributions of different parts of the molecule to the binding affinity.

Furthermore, computational approaches can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs. researchgate.net These in silico predictions can help to prioritize which derivatives to synthesize and test experimentally, thereby streamlining the drug discovery process. By combining computational modeling with experimental data, a more comprehensive understanding of the SAR of this compound can be achieved, paving the way for the rational design of more potent and selective therapeutic agents.

Analytical Methodologies for Detection and Quantification of 8 20 ,12 Labdadiene 15,16 Dial in Complex Biological Matrices

Chromatographic Quantification Techniques (e.g., GC-MS, LC-MS/MS)

Chromatographic techniques coupled with mass spectrometry are the methods of choice for the sensitive and selective quantification of 8(20),12-Labdadiene-15,16-dial in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like many terpenes. Due to the diterpenoid structure of this compound, derivatization may be necessary to increase its volatility and thermal stability for GC analysis.

Sample Preparation: Extraction of the analyte from the biological matrix is a critical first step. This typically involves liquid-liquid extraction (LLE) with organic solvents such as hexane (B92381) or ethyl acetate (B1210297), or solid-phase extraction (SPE) to remove interfering substances.

Derivatization: The aldehyde functional groups of this compound are reactive and may require derivatization to improve chromatographic properties and detection sensitivity. A common approach for aldehydes is derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) nih.gov.

Instrumentation and Analysis: A typical GC-MS system would employ a capillary column with a non-polar stationary phase. The mass spectrometer is usually operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS offers high sensitivity and specificity and is well-suited for the analysis of less volatile and thermally labile compounds, which may include this compound and its metabolites.

Sample Preparation: Similar to GC-MS, sample preparation for LC-MS/MS involves extraction techniques like LLE or SPE. Protein precipitation is another common method for plasma and serum samples.

Chromatographic Separation: Reversed-phase liquid chromatography is commonly used, with C18 columns being a popular choice. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to improve ionization.

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, often with electrospray ionization (ESI) in positive or negative ion mode. The analysis is typically carried out in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

A summary of typical parameters for chromatographic analysis of related compounds is presented in the table below.

| Parameter | GC-MS | LC-MS/MS |

| Column | Capillary column (e.g., DB-5ms) | Reversed-phase (e.g., C18) |

| Mobile Phase | - | Acetonitrile/Water with formic acid |

| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Detection | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

Spectroscopic Detection in Biofluids and Tissue Samples

While chromatographic methods are primarily used for quantification, spectroscopic techniques are invaluable for the structural elucidation and identification of this compound in biological extracts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural characterization of isolated compounds. These techniques provide detailed information about the carbon-hydrogen framework of the molecule, which is essential for confirming the identity of this compound. For instance, the characteristic signals for the aldehyde protons and the exocyclic double bond can be readily identified in the ¹H NMR spectrum nih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The presence of aldehyde groups in this compound would be indicated by characteristic C=O stretching vibrations in the IR spectrum nih.gov.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of the molecule. This is a crucial step in the identification of unknown compounds in biological samples.

Bioanalytical Method Validation for this compound

A bioanalytical method must be rigorously validated to ensure its reliability for the quantification of this compound in biological samples. The validation process assesses several key parameters according to regulatory guidelines.

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the biological matrix, such as endogenous substances and metabolites.

Linearity and Range: The calibration curve should demonstrate a linear relationship between the instrument response and the concentration of the analyte over a defined range. For LC-MS/MS methods, a linearity range for natural products in biological matrices can span from low ng/mL to several hundred ng/mL.

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. For bioanalytical methods, the accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ).

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. For sensitive LC-MS/MS assays, LLOQs in the low ng/mL range are often achievable sepscience.com.

Recovery: The extraction efficiency of the analytical method is determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration.

Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement.

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures.

The following table summarizes typical validation parameters for the bioanalytical quantification of terpenes and aldehydes.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% (±20% at LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Within acceptable limits |

| Stability | No significant degradation |

Future Research Trajectories and Translational Outlook for 8 20 ,12 Labdadiene 15,16 Dial

Advanced Mechanistic Elucidation of Biological Activities

A crucial future direction for 8(20),12-Labdadiene-15,16-dial research is the in-depth elucidation of its biological mechanisms of action. Labdane (B1241275) diterpenes are known to exhibit a variety of biological effects, including anti-inflammatory and cytotoxic activities. researchgate.net

The anti-inflammatory properties of many labdane diterpenoids have been linked to their ability to modulate key signaling pathways involved in the inflammatory response. cornell.edu A primary target is the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of genes involved in inflammation and immune responses. cornell.edusci-hub.se Future studies on this compound should investigate its potential to inhibit NF-κB activation. This could involve examining its effects on the phosphorylation and degradation of the inhibitor of NF-κB (IκBα), the nuclear translocation of NF-κB subunits (p50/p65), and the subsequent transcription of pro-inflammatory genes. sci-hub.se

In the context of cancer, many labdane-type diterpenes have demonstrated significant cytotoxic effects against various cancer cell lines. researchgate.net The proposed mechanisms often involve the induction of apoptosis, or programmed cell death. nih.gov Future research on this compound should explore its pro-apoptotic potential. This would entail investigating its ability to activate key apoptotic signaling cascades, including the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. psu.edu Key molecular events to examine include the activation of caspases (such as caspase-3, -8, and -9), the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, and the induction of DNA fragmentation. nih.govpsu.edu

Table 1: Cytotoxic Activity of Representative Labdane Diterpenes against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Sclareol (B1681606) | Human colon cancer | >100 | nih.gov |

| Andrographolide (B1667393) | Human breast cancer (MCF-7) | 8.31±0.67 | mdpi.com |

| Labdane Diterpene Derivative | Human leukemia (HL-60) | 22.3 | mdpi.com |

| Chlorolabdan A | Human leukemia (K-562) | 1.2 | nih.gov |

| Epoxylabdan A | Human leukemia (K-562) | 2.0 | nih.gov |

Bioprospecting for Novel Labdadiene-Producing Organisms

The discovery of novel and sustainable sources of this compound and related labdane diterpenes is a significant research avenue. Bioprospecting, the exploration of natural sources for valuable compounds, offers a promising approach. researchgate.net Labdane-type diterpenes have been isolated from a wide variety of organisms, including plants, fungi, and bacteria. researchgate.net

Plants, particularly those from the Asteraceae, Lamiaceae, and Zingiberaceae families, are well-known producers of labdane diterpenes. researchgate.net Future bioprospecting efforts could focus on screening plant species from diverse geographical locations and unique ecological niches for the presence of this compound.

Fungi, including endophytic and marine-derived species, represent another largely untapped resource for novel labdane diterpenes. nih.govmdpi.com Recent studies have demonstrated the potential of marine fungi to produce a diverse array of bioactive secondary metabolites. mdpi.com The exploration of fungi from extreme environments, such as deep-sea sediments, may lead to the discovery of new labdadiene-producing strains. nih.gov

Actinomycetes, a group of bacteria known for their prolific production of secondary metabolites, have also been identified as a source of labdane diterpenes. mdpi.com In particular, marine actinomycetes are emerging as a promising source of novel bioactive compounds. plos.org Screening of actinomycete strains isolated from marine sediments and marine organisms could yield new producers of this compound. mdpi.complos.org

Sustainable Production through Metabolic Engineering and Synthetic Biology

The natural abundance of this compound may be insufficient for large-scale research and potential commercialization. Therefore, the development of sustainable production platforms using metabolic engineering and synthetic biology is a critical future trajectory. oup.com Microbial hosts such as the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli are attractive platforms for the heterologous production of terpenoids due to their well-characterized genetics and rapid growth. oup.comnih.gov

The general biosynthetic pathway for diterpenes involves the conversion of geranylgeranyl pyrophosphate (GGPP) by diterpene synthases. researchgate.net A synthetic biology approach to produce this compound in a microbial host would involve:

Pathway Reconstruction: Introducing the necessary biosynthetic genes, including a geranylgeranyl pyrophosphate synthase (GGPPS) and a specific labdadiene synthase, into the host organism.

Host Engineering: Optimizing the host's metabolism to increase the precursor supply and redirect metabolic flux towards diterpene production. This can involve upregulating the mevalonate (B85504) (MVA) pathway and downregulating competing pathways. rsc.org

Enzyme Engineering: Modifying the biosynthetic enzymes to improve their catalytic efficiency and specificity for the desired product.

**Table 2: Production of Diterpenoids in Engineered *Saccharomyces cerevisiae***

| Diterpenoid | Engineered Strain Modifications | Titer (mg/L) | Reference |

| Sclareol | Overexpression of MVA pathway, ERG9 downregulation | 11,400 | researchgate.net |

| Miltiradiene | Overexpression of key MVA pathway genes | 212.45 | semanticscholar.org |

| Casbene | Optimization of FPP and GGPP synthesis | >3-fold increase | rsc.org |

| Amorphadiene | Overexpression of ERG10, ERG13, ERG12, and tHmg1 | 13-fold increase | rsc.org |

Design of Next-Generation Labdadiene-Based Chemical Probes and Tools

To further investigate the biological targets and mechanisms of action of this compound, the development of chemical probes is essential. Chemical probes are molecules that can be used to study and manipulate biological systems. researchgate.net Two main types of probes that could be designed based on the this compound scaffold are fluorescent probes and photoaffinity probes.

Fluorescent probes are created by attaching a fluorescent dye to the parent molecule. These probes can be used to visualize the subcellular localization of the compound and its interactions with cellular components using techniques like fluorescence microscopy. rsc.org The design of a fluorescent probe based on this compound would involve identifying a position on the molecule where a fluorophore can be attached without significantly altering its biological activity. nih.gov

Photoaffinity probes are designed to covalently bind to their biological targets upon photoactivation. mdpi.com These probes typically contain a photoreactive group, such as a diazirine or a benzophenone, that can be activated by UV light to form a reactive species that crosslinks with nearby molecules. mdpi.com The resulting covalent adducts can then be isolated and identified, allowing for the direct identification of the protein targets of this compound.

Pre-Clinical Development of this compound as a Lead Compound (emphasizing non-human models and early-stage development)

The translation of this compound from a promising natural product to a potential therapeutic agent requires extensive preclinical development in non-human models. This early-stage development focuses on evaluating the compound's efficacy, and preliminary safety profile.

Initial in vivo studies would likely involve rodent models to assess the compound's potential anti-inflammatory and anti-cancer activities. For anti-inflammatory activity, models such as carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced systemic inflammation in mice could be employed to evaluate the compound's ability to reduce inflammation and modulate cytokine production. plos.org

For anti-cancer activity, xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used. nih.gov These models would allow for the evaluation of this compound's ability to inhibit tumor growth in a living organism. nih.gov

Preliminary toxicological studies are also a critical component of preclinical development. These studies in rodent models would provide initial information on the compound's safety profile and help to identify any potential target organ toxicities.

Table 3: In Vivo Anti-inflammatory Activity of Representative Labdane Diterpenes in Animal Models

| Compound | Animal Model | Effect | Reference |

| Gymglu acid | TPA-induced mouse ear edema | 41.99% reduction in edema at 2 mg/ear | mdpi.com |

| Labdane derivative | TPA-induced mouse ear edema | Inhibition of swelling and MPO activity | nih.gov |

| 17-O-acetylacuminolide | LPS-stimulated Balb/c mice | Significant reduction in TNF production | plos.org |

Q & A

Q. What interdisciplinary frameworks integrate this compound research with ecological or pharmacological studies?

- Methodological Answer : Collaborate with ecologists to study plant biosynthetic pathways in native habitats (e.g., stress-induced production). In pharmacology, combine pharmacokinetic studies (e.g., ADME profiling) with transcriptomic analyses to identify molecular targets. Use systems biology tools like pathway enrichment analysis .

Q. How can researchers ethically address gaps in literature about this compound’s ecological roles or biosynthetic regulation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.